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molecular formula C8H8FNO B1273087 1-(5-Amino-2-fluorophenyl)ethanone CAS No. 67500-19-0

1-(5-Amino-2-fluorophenyl)ethanone

Cat. No. B1273087
M. Wt: 153.15 g/mol
InChI Key: WYTBQTMYNBKLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06214882B1

Procedure details

25.4 g (152 mmol) of 2-fluoro-5-nitroacetophenone, 343 g (1.52 mol) of tin chloride dihydrate and 250 ml of ethyl acetate are introduced into a 1-liter three-necked flask. The reaction mixture is heated to 70° C. for 30 minutes and then poured onto 1 liter of crushed ice, 30% sodium hydroxide solution is added and the mixture is extracted with 3 times 350 ml of ethyl acetate. The organic phases are combined, dried over magnesium sulphate and concentrated. 11.26 g of product are obtained in the form of an oil.
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
tin chloride dihydrate
Quantity
343 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[F:13])=[O:3].O.O.[Sn](Cl)(Cl)(Cl)Cl.[OH-].[Na+]>C(OCC)(=O)C>[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1[F:13])=[O:3] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
25.4 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F
Name
tin chloride dihydrate
Quantity
343 g
Type
reactant
Smiles
O.O.[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
ice
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with 3 times 350 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1=C(C=CC(=C1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.26 g
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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